3-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
3-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl ester at the 1-position and a substituted carboxymethyl-isopropyl-amino moiety at the 3-position. This structure combines a rigid five-membered pyrrolidine ring with a bulky tert-butyl group, which enhances steric protection of the carboxylic acid moiety, improving stability during synthetic processes. The carboxymethyl-isopropyl-amino group introduces both hydrogen-bonding capacity (via the carboxymethyl unit) and lipophilicity (via the isopropyl chain), making it a versatile intermediate in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic and polar interactions .
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-11(2)17(10-13(18)19)9-12-6-7-16(8-12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPVGADMDZMGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C(=O)OC(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Formation
The pyrrolidine ring is typically synthesized via cyclization of γ-amino alcohols or reductive amination of 1,4-diketones . For example:
Key Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | NaBHCN, MeOH, 25°C, 12 h | 78% | 95% |
| Boc Protection | BocO, DMAP, CHCl, 0°C→RT | 92% | 98% |
Carboxymethyl Group Introduction
The carboxymethyl moiety is added via alkylation or Mitsunobu reaction :
Comparative Analysis:
| Method | Reagents | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| Alkylation | KCO, DMF | 60 | 6 | 65% |
| Mitsunobu | DEAD, PPh, THF | 25 | 12 | 82% |
One-Pot Tandem Synthesis
Recent advances utilize C–H activation and tandem alkylation-esterification to streamline synthesis:
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C–H Arylation : Pd(OAc)-catalyzed coupling of pyrrolidine with iodobenzene derivatives.
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In Situ Esterification : Tert-butyl chloroformate (BocO) in presence of DMAP.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc) (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Solvent | Toluene |
| Temp/Time | 110°C, 24 h |
| Overall Yield | 58% |
Solid-Phase Synthesis for High-Throughput Production
For combinatorial libraries, Wang resin-bound pyrrolidine is functionalized sequentially:
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Resin Loading : Fmoc-pyrrolidine-3-carboxylic acid coupled via HATU/DIEA.
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Deprotection : Piperidine/DMF (20% v/v).
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Alkylation : Bromoacetic acid tert-butyl ester, DIPEA, DMF, 50°C.
Performance Metrics:
| Step | Purity (LCMS) | Scale (g) |
|---|---|---|
| Resin Loading | 99% | 1–5 |
| Final Product | 97% | 0.5–2 |
Enzymatic Resolution for Chiral Purity
For enantiomerically pure product, lipase-mediated kinetic resolution is employed:
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Substrate : Racemic tert-butyl pyrrolidine-3-carboxylate.
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Enzyme : Candida antarctica Lipase B (CAL-B).
Critical Analysis of Methods
Yield and Scalability
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Stepwise approach offers moderate yields (65–82%) but is scalable to >100 g.
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One-pot synthesis reduces purification steps but requires stringent catalyst control.
| Method | Cost (USD/kg) | Hazardous Reagents |
|---|---|---|
| Stepwise | 1,200 | NaBHCN |
| Solid-Phase | 3,500 | HATU |
| Enzymatic | 2,800 | None |
Analytical Characterization
Final product validation includes:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the isopropyl-amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrrolidine-1-carboxylic acid tert-butyl esters, which are widely used as intermediates in drug discovery. Below is a structural and functional comparison with key analogs:
Substituent Modifications at the 3-Position
- (S)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1354000-07-9) Structural Difference: Ethyl group replaces isopropyl in the amino side chain. The ethyl analog may exhibit faster metabolic clearance due to lower steric hindrance .
- 3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1353963-65-1) Structural Difference: Chloro-acetyl group replaces carboxymethyl. Impact: The chloro-acetyl group introduces electrophilicity, enabling nucleophilic substitution reactions. This derivative is more reactive but less stable under basic conditions compared to the carboxymethyl analog .
- APC [(R)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester] Structural Difference: Amino-acetylamino group instead of carboxymethyl-isopropyl-amino. Impact: Enhanced hydrogen-bonding capacity but reduced lipophilicity. APC was identified as an MBD2-p66α interaction inhibitor, suggesting structural flexibility in targeting coiled-coil protein domains .
Positional Isomerism
- 2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (Ref: 10-F081341) Structural Difference: Substituent at the 2-position instead of 3. Impact: Altered spatial orientation may affect binding to chiral targets. For example, 2-substituted analogs may exhibit reduced affinity for enzymes requiring 3-position engagement .
Ring System Variations
- 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester Structural Difference: Piperidine (6-membered ring) replaces pyrrolidine.
Functional Group Replacements
- 3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Structural Difference: Methanesulfonyl group replaces carboxymethyl. Impact: Sulfonamide groups increase acidity (pKa ~1–2) compared to carboxylic acids (pKa ~4–5), altering ionization state and membrane permeability .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Research Findings and Implications
- Steric Effects : The isopropyl group in the target compound enhances metabolic stability compared to ethyl analogs, as shown in pharmacokinetic studies of related tert-butyl esters .
- Reactivity : Chloro-acetyl derivatives (e.g., CAS 1353963-65-1) are preferred for prodrug strategies due to their electrophilic reactivity, whereas carboxymethyl analogs are more suited for direct target engagement .
- Biological Activity : Positional isomerism (2- vs. 3-substituted) significantly affects biological activity, as seen in MBD2 inhibitors where 3-substituted analogs showed higher potency .
Biological Activity
3-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester, often referred to as a pyrrolidine derivative, exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This compound's unique structure, featuring a pyrrolidine ring and various functional groups, allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C16H30N2O4
- Molecular Weight : 314.42 g/mol
- CAS Number : 1353962-11-4
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly neuraminidases. Neuraminidases are critical for viral replication and spread, making them important targets for antiviral drug development. The compound's mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.
Enzyme Inhibition Studies
A study investigating various amino acid derivatives highlighted the potential of pyrrolidine-based compounds as neuraminidase inhibitors. The compound demonstrated notable inhibitory activity against influenza virus neuraminidase with values indicating effective binding affinity. These findings suggest its utility in developing antiviral therapies.
| Compound | Target Enzyme | Value |
|---|---|---|
| Pyrrolidine Derivative | Neuraminidase (A/Tokyo/3/67) | Low nanomolar range |
| Other Amino Acids | Neuraminidase (B/Memphis/3/89) | Higher than pyrrolidine derivative |
Cytopathogenic Effect Reduction
In vitro assays utilizing the MTT uptake procedure showed that treatment with this compound significantly reduced cytopathogenic effects in viral-infected cells. The 50% effective concentration (EC50) was calculated, demonstrating the compound's potential as a therapeutic agent.
Case Studies
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Influenza Virus Inhibition
- In a controlled study, the compound was tested against influenza virus strains. Results indicated a reduction in viral load and cytopathic effects in infected cell cultures treated with varying concentrations of the compound.
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Antiviral Drug Development
- The structural characteristics of the pyrrolidine derivative were leveraged to design novel antiviral agents. Modifications to the core structure led to enhanced potency and selectivity towards neuraminidase enzymes.
Q & A
Q. What are the common synthetic routes for preparing 3-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester?
The synthesis typically involves multi-step procedures:
- Step 1: Functionalization of the pyrrolidine ring via alkylation or acylation reactions, often using carboxymethyl and isopropylamine derivatives under basic conditions (e.g., NaH or K₂CO₃) .
- Step 2: Introduction of the tert-butyl ester group via condensation with tert-butanol or Boc-protecting reagents (e.g., di-tert-butyl dicarbonate) in anhydrous solvents like dichloromethane .
- Purification: Column chromatography or recrystallization is used to achieve >95% purity, validated by NMR and mass spectrometry .
Q. How is the structural integrity of this compound verified during synthesis?
Key analytical methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions on the pyrrolidine ring and tert-butyl group .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight (C₁₆H₂₉N₃O₄, theoretical ~327.21 g/mol) .
- HPLC: Purity assessment using reverse-phase columns with UV detection at 210–254 nm .
Q. What are the stability considerations for the tert-butyl ester group in this compound?
The tert-butyl ester is stable under basic and nucleophilic conditions but hydrolyzes under strong acids (e.g., HCl in dioxane) or prolonged exposure to aqueous environments. Storage at −20°C in inert atmospheres (argon) is recommended .
Advanced Research Questions
Q. How can reaction yields be optimized for the acylation step involving carboxymethyl-isopropyl-amino groups?
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the amine .
- Catalysis: Lewis acids like ZnCl₂ or CuI can accelerate acylation kinetics .
- Temperature Control: Reactions at 0–5°C minimize side reactions (e.g., over-alkylation) . Computational modeling (DFT) aids in predicting optimal reagent ratios .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Controlled Replicates: Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate experimental variables .
- Structural Confirmation: Re-analyze batch purity via LC-MS to rule out degradation products .
- Target-Specific Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for enzymes/receptors .
Q. What methodologies are effective for studying interactions between this compound and biological targets?
- Crystallography: Co-crystallization with target proteins (e.g., kinases) to map binding pockets .
- Fluorescence Quenching: Monitor conformational changes in enzymes (e.g., proteases) using tryptophan fluorescence .
- Metabolic Profiling: Radiolabel the tert-butyl group (¹⁴C) to track intracellular distribution via autoradiography .
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties?
- Lipophilicity: The tert-butyl group enhances membrane permeability (logP ~1.8), measured via shake-flask method .
- Metabolic Stability: In vitro liver microsome assays (human/rat) show slower ester hydrolysis compared to methyl esters, extending half-life .
Q. What are the best practices for deprotecting the tert-butyl ester without degrading the pyrrolidine core?
- Acidic Deprotection: Use 4M HCl in dioxane (1–2 h, 25°C) for mild cleavage .
- Alternative Methods: TFA (trifluoroacetic acid) in CH₂Cl₂ (30 min, 0°C) minimizes side reactions .
- Monitoring: Track reaction progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
